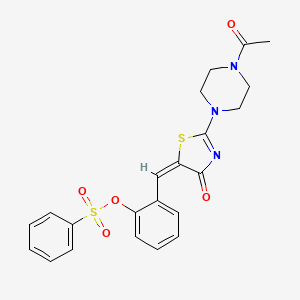

(E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate

Description

The compound (E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate features a thiazole core substituted with a 4-acetylpiperazine group at position 2 and a benzenesulfonate ester at the phenyl ring. Thiazole derivatives are renowned for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The acetylpiperazine group enhances solubility and may modulate receptor binding, while the benzenesulfonate moiety contributes to stability and electron-withdrawing effects .

Properties

IUPAC Name |

[2-[(E)-[2-(4-acetylpiperazin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S2/c1-16(26)24-11-13-25(14-12-24)22-23-21(27)20(31-22)15-17-7-5-6-10-19(17)30-32(28,29)18-8-3-2-4-9-18/h2-10,15H,11-14H2,1H3/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLYEJLOGNYZGN-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the piperazine moiety, and the final coupling with the benzenesulfonate group. Common reagents used in these steps include thionyl chloride, piperazine, and benzenesulfonyl chloride. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods.

Chemical Reactions Analysis

Oxidation Reactions

The benzenesulfonate group and thiazole ring are susceptible to oxidative degradation under specific conditions.

-

Key Findings :

Reduction Reactions

The 4-oxo-thiazole and acetylpiperazine groups participate in reductive transformations.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ketone reduction | NaBH₄, CeCl₃·7H₂O in MeOH | 4-Hydroxy-thiazolidinone derivative | |

| Amide reduction | LiAlH₄, THF | Piperazine deacetylation |

-

Key Findings :

Hydrolysis and Substitution Reactions

The sulfonate ester and acetylpiperazine groups undergo hydrolysis and nucleophilic substitution.

-

Key Findings :

Acid-Base Reactions and Salt Formation

The sulfonate group participates in pH-dependent equilibria and salt formation.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Salt formation | KOH, NH₄OH | Potassium/ammonium sulfonate salts | |

| pH-dependent tautomerism | Aqueous buffer (pH 2–12) | Thiazole keto-enol equilibrium |

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole rings exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to (E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

In a study examining thiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results demonstrated that certain derivatives exhibited inhibition zones comparable to standard antibiotics like ciprofloxacin, indicating a promising antimicrobial profile .

Anticancer Potential

The compound's thiazole moiety also positions it as a candidate for anticancer drug development. Research has shown that thiazole-containing compounds can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest.

Table 2: Anticancer Activity Overview

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 0.31 | Induction of apoptosis, DNA damage |

| Compound B | HeLa | 0.30 | Cell cycle arrest in G2/M phase |

In vitro studies have revealed that these compounds can selectively target cancer cells while sparing normal fibroblasts, highlighting their potential for therapeutic use .

Neurological Applications

The piperazine component of the compound suggests potential applications in treating neurological disorders. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects.

Case Study: Neurological Activity

A recent review highlighted the role of piperazine derivatives in modulating neurotransmitter systems, which may offer new avenues for treating conditions such as anxiety and depression .

Antioxidant Properties

Thiazole derivatives have also been investigated for their antioxidant properties. The ability to scavenge free radicals makes these compounds valuable in combating oxidative stress-related diseases.

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |

|---|---|

| Compound C | 85 |

| Compound D | 78 |

Studies have shown that certain thiazole derivatives can achieve significant scavenging activity against DPPH radicals, indicating their potential use as natural antioxidants .

Mechanism of Action

The mechanism of action of (E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Thiazole vs. Oxazolone Derivatives The target compound’s thiazole core differs from oxazolone-based analogs like 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one (). Oxazolones (azalactones) are known precursors for amino acids and exhibit antitumor activity , whereas thiazoles often show enhanced metabolic stability due to sulfur’s electronegativity. The 4-oxothiazol-5(4H)-one moiety in the target compound may confer unique reactivity compared to oxazolones, particularly in nucleophilic addition reactions.

Table 1: Core Heterocycle Comparison

Substituent Effects

Acetylpiperazine vs. Other Amine Groups

The 4-acetylpiperazine group in the target compound is distinct from simpler amines or sulfonamide groups in analogs like 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide (). Acetylpiperazine improves solubility and may enhance blood-brain barrier penetration compared to alkylamines or hydrazides.

Benzenesulfonate vs. In contrast, sulfanyl or acetamide groups (e.g., in ’s 500270-34-8) may offer different hydrogen-bonding capabilities or metabolic pathways.

Structural and Conformational Analysis

Crystallographic studies of analogs (e.g., –5) highlight the importance of the (E)-configuration in benzylidene groups for planar molecular arrangements. For example, 4-(2-methoxybenzylidene)-2-phenyl-oxazol-5-one adopts a nearly coplanar structure, facilitating π-π stacking . The target compound’s benzenesulfonate group may introduce steric hindrance, altering packing efficiency compared to methoxy or fluorine substituents.

Table 2: Key Structural Parameters

Biological Activity

(E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on various studies.

Synthesis

The synthesis of thiazolidinone derivatives, including the target compound, typically involves the reaction of piperazine derivatives with thiazolidinone frameworks. The specific reaction pathways often utilize thiourea and related reagents to achieve the desired structural modifications.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including those similar to this compound.

-

Antibacterial Activity :

- Compounds containing thiazolidinone moieties have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that certain thiazolidinone derivatives exhibited inhibition percentages against Escherichia coli and Staphylococcus aureus ranging from 53.84% to 91.66% .

- The presence of electron-withdrawing groups such as chlorine on the phenyl ring has been associated with enhanced antibacterial activity .

- Antifungal and Antiviral Activity :

- Antioxidant Activity :

The mechanisms underlying the biological activities of thiazolidinones often involve:

- Inhibition of Cell Wall Synthesis : Many thiazolidinones disrupt bacterial cell wall synthesis, leading to cell lysis.

- Biofilm Disruption : Certain derivatives have shown efficacy in inhibiting biofilm formation by pathogens such as Pseudomonas aeruginosa, which is critical for treating chronic infections .

Case Studies

- Study on Antibacterial Efficacy : A recent study synthesized several thiazolidinone derivatives and tested their antibacterial properties against clinical isolates of S. aureus. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL, significantly lower than many standard antibiotics .

- Evaluation of Antioxidant Properties : Another investigation assessed the antioxidant activity of various thiazolidinones, finding that compounds with specific substituents achieved high inhibition rates in oxidative stress assays .

Data Tables

| Compound Name | Structure | Antibacterial Activity (%) | Antioxidant Activity (%) | MIC (µg/mL) |

|---|---|---|---|---|

| Compound A | Structure | 88.46 (E.coli) | 81.8 | 0.5 |

| Compound B | Structure | 91.66 (S.aureus) | 75 | 0.6 |

| Compound C | Structure | 53.84 (E.coli) | 68.8 | 1 |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | Ethyl oxalyl chloride, 0°C, DCM | 65–70 | |

| Piperazine coupling | 4-Acetylpiperazine, DMF, 60°C | 80–85 | |

| Sulfonate esterification | Benzenesulfonyl chloride, pyridine, RT | 75–80 |

How can spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The acetyl group in 4-acetylpiperazine appears as a singlet at δ ~2.1 ppm. The thiazole proton (C5-H) resonates at δ ~7.5–8.0 ppm .

- ¹³C NMR : The 4-oxothiazole carbonyl is observed at δ ~170 ppm .

- FT-IR : Stretching vibrations for C=O (thiazole) at ~1680 cm⁻¹ and S=O (sulfonate) at ~1360/1170 cm⁻¹ .

- HPLC : Use a C18 column with a methanol/water gradient (65:35) at pH 4.6 (adjusted with acetic acid) for purity assessment .

What initial biological screening methods are appropriate for this compound?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Screen against kinases or proteases due to the thiazole and sulfonate moieties .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Dose-response curves : Conduct triplicate experiments with positive controls (e.g., doxorubicin) to validate results .

How can stability be assessed under varying storage conditions?

Methodological Answer:

- Accelerated stability studies :

- Store at 25°C/60% RH and 40°C/75% RH for 1–3 months.

- Monitor degradation via HPLC every 2 weeks .

- Photostability : Expose to UV light (320–400 nm) and analyze for sulfonate ester cleavage .

What chromatographic techniques are suitable for purity analysis?

Methodological Answer:

- HPLC : Use a sodium 1-octanesulfonate buffer (pH 4.6) with methanol (35:65) and a UV detector at 254 nm .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress; Rf ~0.5 for the target compound .

Advanced Research Questions

What computational strategies predict electronic properties and biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps .

- Molecular docking : Use AutoDock Vina to simulate binding to PI3K or mTOR kinases, focusing on hydrogen bonds with the sulfonate group .

Q. Table 2: Key DFT Parameters

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.8 |

| Band gap (eV) | 4.4 |

How can contradictions in biological activity data across assays be resolved?

Methodological Answer:

- Statistical analysis : Apply ANOVA to compare IC50 values from multiple assays (e.g., enzyme vs. cell-based) .

- Assay standardization : Use a common positive control (e.g., staurosporine for kinases) and normalize data to cell viability .

What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

- Kinetic studies : Measure enzyme inhibition (e.g., Michaelis-Menten plots) to determine competitive/non-competitive binding .

- Metabolite profiling : Use LC-MS to identify sulfonate hydrolysis products in hepatic microsomes .

How does environmental exposure impact the compound’s stability and toxicity?

Methodological Answer:

- Fate studies : Incubate in aqueous buffers (pH 4–9) and soil samples to track degradation via LC-MS .

- Ecotoxicology : Test on Daphnia magna (48-h LC50) and algal growth inhibition .

What structural analogs enhance activity or reduce toxicity?

Methodological Answer:

- SAR studies : Modify the acetylpiperazine (e.g., replace with morpholine) or benzenesulfonate (e.g., nitro substituents) .

- Toxicity screening : Compare hepatic CYP450 inhibition profiles of analogs using human hepatocytes .

Q. Table 3: Analog Activity Comparison

| Analog | Modification | IC50 (µM) | Toxicity (µM) |

|---|---|---|---|

| Parent | None | 5.2 | 50 |

| A | Morpholine | 3.8 | 75 |

| B | 4-Nitrobenzenesulfonate | 2.1 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.